5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate is a useful research compound. Its molecular formula is C16H12Cl2N2O2S and its molecular weight is 367.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate is involved in the synthesis of various heterocycles, including pyrimidines and thiazoles. Shibuya (1984) discusses the formation of 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives through the reaction of similar compounds (Shibuya, 1984).
Synthesis of Antimicrobial Agents
Research by Patel and Singh (2009) demonstrates the use of related compounds in synthesizing metal chelates with antimicrobial activity. Their study highlights the significance of such compounds in developing new antimicrobial agents (Patel & Singh, 2009).
Formation of Thiazolyl Derivatives
Párkányi and Schmidt (2000) explored the synthesis of thiazolyl derivatives, which has applications in pharmaceutical chemistry and drug design. These derivatives are synthesized using similar compounds and show potential biological activity (Párkányi & Schmidt, 2000).
Application in Crystallography and Docking Studies
The compound's derivatives are used in crystallography and docking studies, particularly in understanding molecular interactions and structure. Al-Hourani et al. (2015) performed docking studies and X-ray crystallography on tetrazole derivatives to comprehend their interaction with enzymes (Al-Hourani et al., 2015).
Synthesis of Anticancer Agents
The compound and its derivatives have been explored for their potential anticancer effects. Chandrappa et al. (2009) synthesized acetic acid derivatives of a similar compound and evaluated their cytotoxicity and apoptosis-inducing effects in human leukemia cells, highlighting its potential in cancer therapy (Chandrappa et al., 2009).
Antioxidant Potential
Shehzadi et al. (2018) explored the antioxidant properties of a similar compound, particularly its potential in inducing endogenous defense systems and preventing radical chain reactions. This study underscores the compound's potential as a novel antioxidant (Shehzadi et al., 2018).
Properties
IUPAC Name |
(5E)-5-[(4-chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-11-1-5-13(6-2-11)19-9-15-16(21)20(10-23(15)22)14-7-3-12(18)4-8-14/h1-9,19H,10H2/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGNKACSYFCGI-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C(=CNC2=CC=C(C=C2)Cl)S1=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(C(=O)/C(=C\NC2=CC=C(C=C2)Cl)/S1=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.